3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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Overview
Description
3,4,5-trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester is a trihydroxybenzoic acid.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches: A study by Frangatos, Kohan, and Chubb (1960) explored the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid, demonstrating various reactions with secondary amines, including 1,2,3,4-tetrahydro-β-carboline (Frangatos, Kohan, & Chubb, 1960). Jia (2002) described the preparation of Methyl 3,4,5-trimethoxybenzoate, highlighting an efficient method starting from gallic acid (Jia, 2002).
- Chemical Reactions and Kinetics: Hiran et al. (2016) investigated the oxidation of 3,4,5-trimethoxybenzaldehyde, revealing insights into reaction kinetics and mechanisms (Hiran, Khuntwal, Malkani, & Singh, 2016).
Biological and Pharmacological Studies
- Biodegradation Research: Donnelly and Dagley (1980) researched the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, revealing its metabolism and potential environmental impact (Donnelly & Dagley, 1980).
- Antihypertensive Activity: Vazakas and Doluisio (1964) synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated them for antihypertensive activity, with some compounds showing hypotensive effects in animal models (Vazakas & Doluisio, 1964).
- Multidrug Resistance Research: Saponara et al. (2011) studied the vascular effects of novel multidrug resistance inhibitors related to 3,4,5-trimethoxybenzoic acid, finding some isomers to be weak vasorelaxing agents (Saponara et al., 2011).
Other Applications
- Synthesis of Derivatives: Roth et al. (1982) detailed the synthesis of specifically labeled reserpines and trimethoxybenzoic acids, contributing to the field of labeled compound synthesis (Roth, Fischer, Pachta, & Althaus, 1982).
- Herbicide Research: Liepa, Wilkie, and Winzenberg (1989) conducted research on the preparation of herbicides using derivatives of 3,5-dimethoxybenzoic acid, which could inform agricultural practices (Liepa, Wilkie, & Winzenberg, 1989).
properties
Product Name |
3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester |
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Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H19NO6/c1-10-6-13(7-11(2)16(10)20)19-25-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3 |
InChI Key |
DTVHIFQMJDOHJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C=C(C1=O)C |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C=C(C1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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